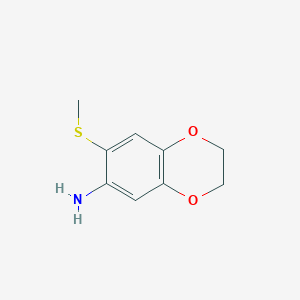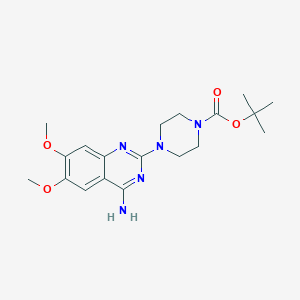
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C19H27N5O4 and a molecular weight of 389.45 g/mol
Mechanism of Action
Target of Action
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is primarily known to target α-1-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s ‘fight or flight’ response.
Mode of Action
The compound interacts with its targets, the α-1-adrenergic receptors, by binding to them. This binding can inhibit the receptors, blocking the action of naturally occurring neurotransmitters like norepinephrine
Biochemical Pathways
The inhibition of α-1-adrenergic receptors affects several biochemical pathways. Primarily, it can lead to the relaxation of smooth muscle in blood vessels, resulting in vasodilation . This can affect blood pressure and heart rate. The downstream effects of these changes on other biochemical pathways are complex and interconnected, and further study is needed to fully elucidate them.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the quinazoline core. The process may include:
Condensation reactions: to form the quinazoline ring.
Amination: to introduce the amino group at the 4-position.
Methylation: to add methoxy groups at the 6- and 7-positions.
Piperazine formation: to incorporate the piperazine ring.
Carbonylation: to attach the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Quinazoline derivatives: Other quinazoline-based compounds with similar structures and biological activities.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
This compound represents a versatile and valuable tool in scientific research and industrial applications, with ongoing studies to further explore its full potential.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJIJZEGZGWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


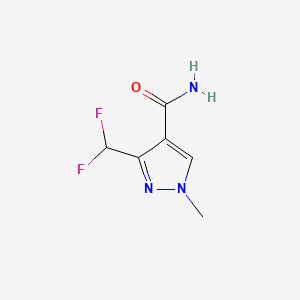
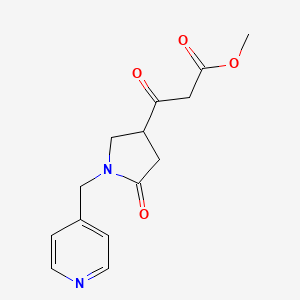
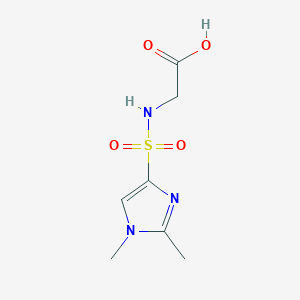
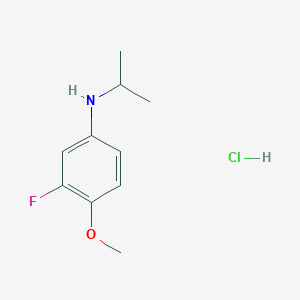
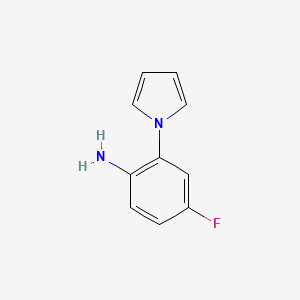
![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
amine hydrochloride](/img/structure/B1531146.png)
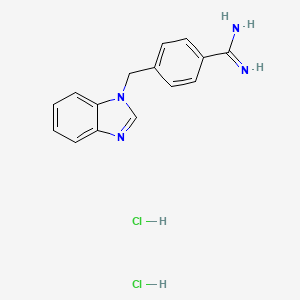
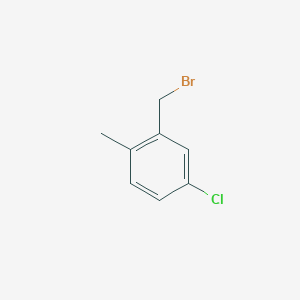
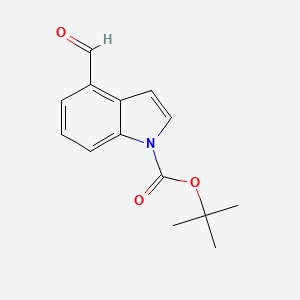
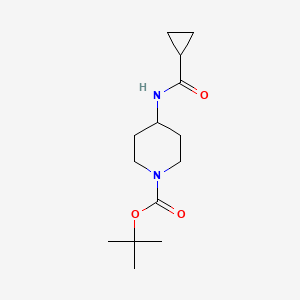

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)
